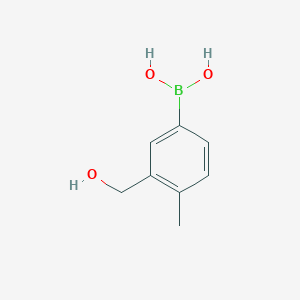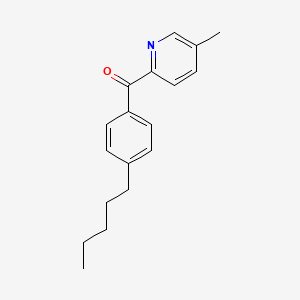
5-Methyl-2-(4-pentylbenzoyl)pyridine
Übersicht
Beschreibung
“5-Methyl-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO . It has a molecular weight of 267.37 . The compound is made up of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pentylbenzoyl group, which consists of a benzene ring attached to a pentyl (five-carbon) chain .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(4-pentylbenzoyl)pyridine” can be deduced from its IUPAC name. The “5-Methyl” indicates a methyl group (-CH3) attached to the 5th carbon of the pyridine ring. The “2-(4-pentylbenzoyl)” indicates a pentylbenzoyl group attached to the 2nd carbon of the pyridine ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
5-Methyl-2-(4-pentylbenzoyl)pyridine and its derivatives have been extensively studied in the field of organic synthesis. For instance, Al-Issa (2012) explored the synthesis of various pyridine and fused pyridine derivatives through reactions involving compounds like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile (Al-Issa, 2012).
Development of Metal Complexes
The complexation of pyridine derivatives with metals has been another area of interest. Lysenko et al. (2001) synthesized and characterized complexes of 5-pyridine substituted N-methyl isoxazolidines with metals like Pd(II), Pt(II), Zn(II), and Ir(III), demonstrating diverse coordination and solid-state structures (Lysenko et al., 2001).
Potential in Medicinal Chemistry
In medicinal chemistry, derivatives of 5-Methyl-2-(4-pentylbenzoyl)pyridine have been explored for their therapeutic potential. Cosford et al. (2003) synthesized a highly selective mGlu5 receptor antagonist with anxiolytic activity, which demonstrates the applicability of pyridine derivatives in developing new pharmacological agents (Cosford et al., 2003).
Application in Corrosion Inhibition
The application of pyridine derivatives in corrosion inhibition has been investigated. Sudheer and Quraishi (2015) studied the inhibition effect of aryl pyrazolo pyridines on copper corrosion, revealing the potential of these compounds in protecting metals against corrosion (Sudheer & Quraishi, 2015).
Catalysis and Organic Transformations
Grozavu et al. (2020) described a catalytic method for the C-3/5 methylation of pyridines, a process significant for its use of methanol and formaldehyde as reagents. This research highlights the role of pyridine derivatives in facilitating important organic transformations (Grozavu et al., 2020).
Eigenschaften
IUPAC Name |
(5-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-8-10-16(11-9-15)18(20)17-12-7-14(2)13-19-17/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQWDGMUOXDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pentylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



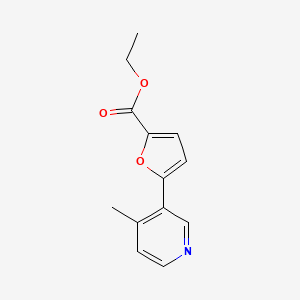
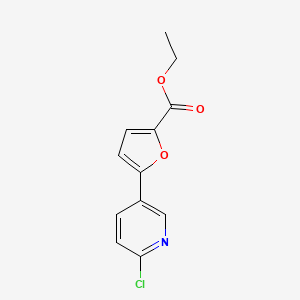

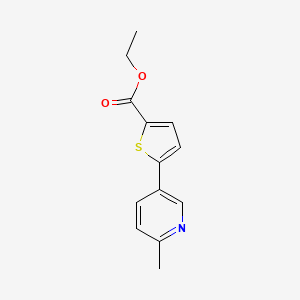
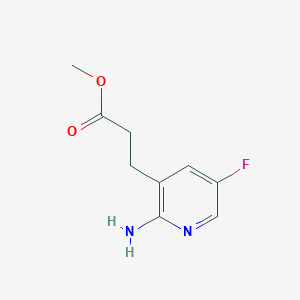
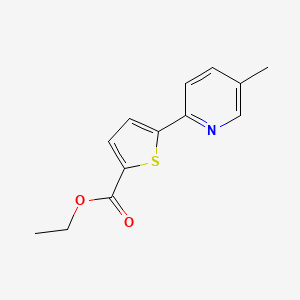

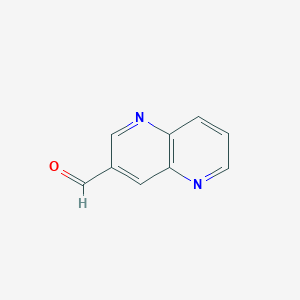
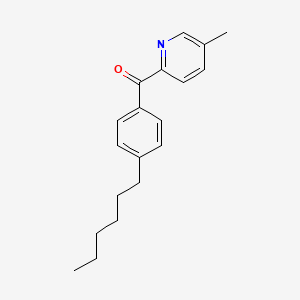
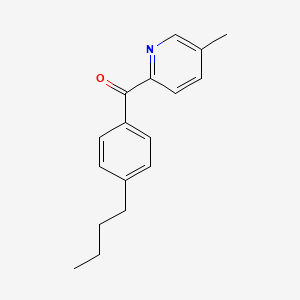
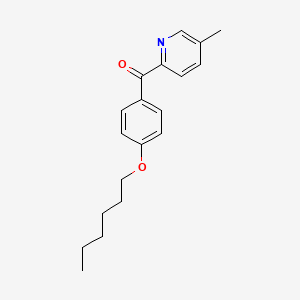
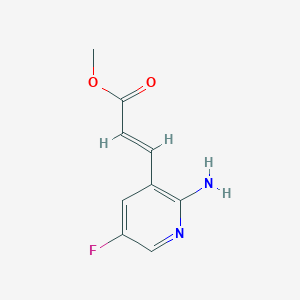
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)
